Senaetnine

説明

Synthesis Analysis

Senaetnine synthesis involves complex organic chemistry techniques. It is structurally related to other alkaloids, and its synthesis is akin to the methods used in the formation of other complex organic compounds. The Pictet-Spengler reaction, a fundamental reaction in organic chemistry, is a key method in synthesizing such structures, including tetrahydro-β-carbolines, which are core structures in many alkaloids (Zheng & You, 2020).

Molecular Structure Analysis

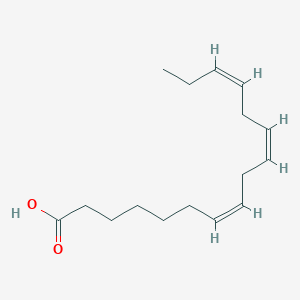

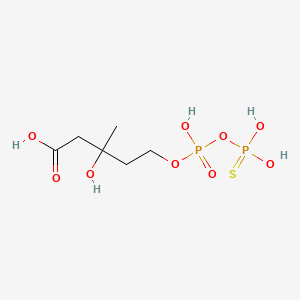

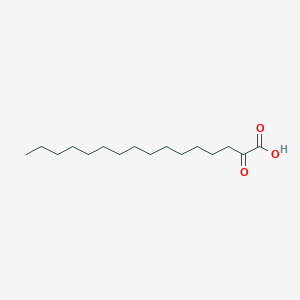

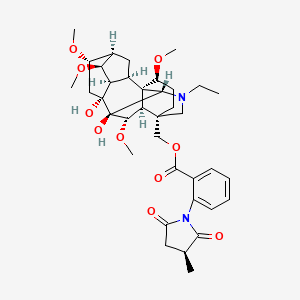

Senaetnine's molecular structure is characterized by a dihydropyrrolizinone core. It is closely related to dehydrosenecionine and senecionine, which are other Senecio alkaloids. The intricate molecular structure of senaetnine implies it possesses unique chemical properties (Mattocks & Driver, 1987).

Chemical Reactions and Properties

Senaetnine demonstrates mild alkylating reactivity, which suggests its capability to form bonds with other molecules. This property indicates its potential for moderate tissue injury without needing metabolic activation. It is less reactive than dehydrosenecionine but still significant in its chemical interactions (Mattocks & Driver, 1987).

Physical Properties Analysis

The physical properties of senaetnine, such as solubility and melting point, are not explicitly detailed in the available literature. However, its rapid elimination via the kidneys when administered suggests a certain level of solubility in biological systems (Mattocks & Driver, 1987).

Chemical Properties Analysis

Senaetnine exhibits a range of chemical properties including its alkylating reactivity and potential for tissue irritation. Its structure and behavior in chemical reactions suggest a diverse range of interactions with other organic compounds, as seen in its relation to other complex alkaloids (Mattocks & Driver, 1987).

科学的研究の応用

Evolving Applications in Applied Research

Senaetnine's applications in scientific research are diverse. One study highlighted the evolution of its implementation in applied research processes between 2014 and 2017, focusing on theory, experimentation, and the social appropriation of knowledge. This research underlines the importance of Senaetnine in enhancing quality standards in professional training, particularly in agroindustrial settings (Mora, García, Ordoñez, & Bonilla, 2018).

Impact on Phytochemistry and Herbal Medicine

Another significant area of research for Senaetnine is in phytochemistry. A study exploring the pyrrolizidine alkaloids (PAs) in Senecio section Jacobaea, to which Senaetnine is related, provided insights into the chemical defense mechanisms of plants against herbivores. This research contributes to a deeper understanding of the role of Senaetnine-like compounds in the evolutionary biology of certain plant species (Pelser et al., 2005).

Ethnopharmacology and Traditional Medicine

Senaetnine's relevance in ethnopharmacology and traditional medicine is also noteworthy. Trends in ethnopharmacology emphasize the increasing interest in natural products like Senaetnine for treating diseases. This research area bridges traditional cures and modern pharmacology, contributing to the development of new drugs (Gilani & Rahman, 2005).

Potential in Age-Related Therapies

In the context of geriatric medicine, Senaetnine-related compounds, specifically senolytic drugs, show potential in targeting senescent cells. These cells accumulate in tissues with aging and chronic diseases. Research in this area suggests that targeting these cells could delay or alleviate age-related diseases and syndromes, indicating a possible application of Senaetnine in this field (Kirkland, Tchkonia, Zhu, Niedernhofer, & Robbins, 2017).

Advances in Cell and Organ Senescence Studies

Research also delves into the methods of assessing cellular senescence, a key process in aging and cancer. This area highlights the biochemical modifications that occur in tissues, potentially linking to Senaetnine's role in studying and addressing these changes (de Jesus & Blasco, 2012).

作用機序

Target of Action

Senaetnine is a pyrrolizidine alkaloid

Mode of Action

It’s known that pyrrolizidine alkaloids, such as senaetnine, can be metabolized by gut bacteria into active metabolites . These metabolites can interact with their targets, leading to various physiological changes.

Pharmacokinetics

It’s known that pyrrolizidine alkaloids can be metabolized by gut bacteria into active metabolites . These metabolites can then be distributed throughout the body, exerting their effects. The metabolites are eventually excreted from the body.

Result of Action

Senaetnine has been found to cause moderate tissue injury without the need for metabolic activation . It also has a direct irritant action on tissues near the site of intraperitoneal administration and can cause damage to pulmonary vascular tissue when administered intravenously.

特性

IUPAC Name |

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIQQBAUYBEBF-ZCXFZNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100988 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64191-69-1 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64191-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the toxic effects of Senaetnine in rats?

A1: While the provided abstract lacks specific details on Senaetnine's toxicity, it identifies the compound as having toxic actions in rats []. Further research is needed to elucidate the specific mechanisms of toxicity, target organs, and long-term effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B1239613.png)

![4-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1239614.png)

![1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea](/img/structure/B1239615.png)

![5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B1239631.png)